molecular formula C22H24N4O5 B054908 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione CAS No. 119198-23-1

6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione

Cat. No. B054908
CAS RN: 119198-23-1
M. Wt: 424.4 g/mol
InChI Key: VBQDCGWXQLDUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione, also known as DMQD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQD is a heterocyclic compound that is derived from the quinazoline family of compounds.

Mechanism of Action

The exact mechanism of action of 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione is not fully understood. However, it has been proposed that 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione exerts its cytotoxic and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has also been found to inhibit the activity of NF-κB, a signaling pathway that is involved in the regulation of inflammation.
Biochemical and Physiological Effects
6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has been found to exhibit a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has also been found to inhibit the growth and proliferation of cancer cells. In addition, 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has a number of advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit cytotoxic and anti-inflammatory activity at relatively low concentrations. However, there are also some limitations to using 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione in lab experiments. It has been found to exhibit some toxicity towards normal cells, which may limit its use in certain applications. In addition, the exact mechanism of action of 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione is not fully understood, which may limit its potential applications.

Future Directions

There are a number of future directions for research on 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione. One potential direction is to investigate its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to determine the optimal dosage and administration route for 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione in these applications. Another potential direction is to investigate the mechanism of action of 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione in more detail. This may provide insight into its potential applications and limitations. Finally, further studies are needed to determine the toxicity profile of 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione towards normal cells, which may help to guide its use in various applications.

Synthesis Methods

The synthesis of 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione involves the reaction of 3,4-dimethoxybenzoyl chloride with 1-methylpiperazine, followed by the reaction of the resulting intermediate with 2,4-dioxo-1,3,2H-quinazoline. The final product is obtained through purification by column chromatography.

Scientific Research Applications

6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has been investigated for its potential as an anticancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has also been studied for its potential as an anti-inflammatory agent. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

CAS RN

119198-23-1

Product Name

6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione

Molecular Formula

C22H24N4O5

Molecular Weight

424.4 g/mol

IUPAC Name

6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1-methylquinazoline-2,4-dione

InChI

InChI=1S/C22H24N4O5/c1-24-17-6-5-15(13-16(17)20(27)23-22(24)29)25-8-10-26(11-9-25)21(28)14-4-7-18(30-2)19(12-14)31-3/h4-7,12-13H,8-11H2,1-3H3,(H,23,27,29)

InChI Key

VBQDCGWXQLDUGP-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C(=O)NC1=O

Canonical SMILES

CN1C2=C(C=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C(=O)NC1=O

Other CAS RN

119198-23-1

synonyms

6-(4-(3,4-dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione
DPMQD

Origin of Product

United States

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